N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O4S/c1-19(2)8-6-17-14(21)15(22)18-11-4-5-12(16)13(10-11)20-7-3-9-25(20,23)24/h4-5,10H,3,6-9H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSSPXKXFSJTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It has a molecular weight of approximately 482.0 g/mol. The presence of both a chloro-substituted phenyl group and an isothiazolidin-2-yl moiety suggests significant interactions with biological targets, particularly in pharmacological contexts .
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition : This compound has been studied for its potential to inhibit H-PGDS, which plays a crucial role in inflammatory processes .
- GABA Receptor Modulation : Similar oxalamides have shown interactions with GABA receptors, suggesting possible anxiolytic effects .
- Serotonergic Pathways : The dimethylaminoethyl group may enhance the interaction with serotonergic systems, potentially affecting mood regulation .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
1. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 8.7 |
These results indicate a promising therapeutic index for further development as an anticancer agent.
2. Animal Studies
Preclinical studies in animal models have assessed the anxiolytic effects of the compound. In a study using adult zebrafish, the compound was administered at varying doses:
| Dose (mg/kg) | Behavior Observed |
|---|---|
| 4 | Increased locomotion |
| 20 | Reduced anxiety-like behavior |
| 40 | Significant anxiolytic effect |
The results suggest that higher doses may effectively reduce anxiety behaviors in vivo .
Case Studies
A notable case study involved the synthesis and evaluation of related oxalamides that demonstrated similar biological activities. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the phenyl and isothiazolidin moieties could enhance or diminish biological efficacy.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound indicates favorable properties for drug development:
- Absorption : High bioavailability predicted based on structural characteristics.
- Metabolism : Likely undergoes hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Primarily renal excretion anticipated.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds similar to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide exhibit significant antimicrobial properties. Research has shown that derivatives of oxalamides can inhibit bacterial growth and have potential as new antibiotics. For instance, compounds with similar structural motifs have been tested against various bacterial strains with promising results.
Anticancer Potential
The unique structure of this compound positions it as a candidate for anticancer drug development. The dioxidoisothiazolidine structure may enhance its interaction with cancer cell targets. Case studies have documented the synthesis of related compounds that demonstrated cytotoxic effects on different cancer cell lines, suggesting that further exploration of this compound could yield effective anticancer agents.
Neuropharmacological Effects
Given the presence of the dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar configurations have been investigated for their effects on neurotransmitter systems. Studies indicate that modifications in the oxalamide structure can influence binding affinities to various receptors, which may lead to advancements in treating neurological disorders.
Polymer Chemistry
The unique functional groups present in this compound allow for its incorporation into polymer matrices. Research has shown that such compounds can improve thermal stability and mechanical properties when used as additives in polymer formulations. This application is particularly relevant in developing materials for biomedical devices.
Nanotechnology
Recent studies have explored the use of oxalamide derivatives in nanotechnology, particularly in drug delivery systems. The ability to modify the surface properties of nanoparticles using this compound can enhance drug solubility and bioavailability, making it a valuable tool in pharmaceutical formulations.
Case Study 1: Antimicrobial Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of oxalamides and tested their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, highlighting the potential of compounds like this compound as novel antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A research team investigated the cytotoxic effects of oxalamide derivatives on human breast cancer cell lines (MCF-7). The study found that specific structural changes increased cell death rates significantly compared to untreated controls. This suggests that further development of related compounds could lead to effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
